4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline
CAS No.: 793678-97-4
Cat. No.: VC8420214
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 793678-97-4 |
---|---|
Molecular Formula | C12H18N2O3S |
Molecular Weight | 270.35 g/mol |
IUPAC Name | 4-ethoxy-3-pyrrolidin-1-ylsulfonylaniline |
Standard InChI | InChI=1S/C12H18N2O3S/c1-2-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
Standard InChI Key | XYFUPSOGWOVIPI-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 |
Canonical SMILES | CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The systematic name 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline reflects its substitution pattern: an ethoxy group (-OCHCH) at the 4-position, a pyrrolidinylsulfonyl group (-SO-CHN) at the 3-position, and an amine (-NH) at the 1-position of the benzene ring . The InChI key (XYFUPSOGWOVIPI-UHFFFAOYSA-N) and SMILES notation (O=S(=O)(C1=CC(N)=CC=C1OCC)N2CCCC2) provide unambiguous representations of its connectivity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 793678-97-4 | |
Molecular Formula | ||
Molecular Weight | 270.35 g/mol | |
Purity | ≥97% | |
Storage Conditions | Room temperature, inert atmosphere |
Physicochemical Properties
The ethoxy group enhances lipophilicity, increasing membrane permeability, while the sulfonamide moiety contributes to hydrogen bonding and electrostatic interactions . Experimental data indicate a melting point range of 120–125°C and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, suggesting moderate hydrophobicity suitable for blood-brain barrier penetration .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline typically involves sequential functionalization of aniline derivatives. A representative pathway includes:
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Sulfonation: Reaction of 4-ethoxyaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.
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Amination: Coupling the sulfonyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) to yield the sulfonamide .
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Purification: Crystallization or chromatography to achieve ≥97% purity .
Table 2: Optimization Parameters for Sulfonamide Formation
Parameter | Optimal Condition | Yield |
---|---|---|
Solvent | Dichloromethane | 85% |
Temperature | 0–5°C (initial), 25°C (final) | - |
Reaction Time | 4–6 hours | - |
Base | Triethylamine | - |
Source describes analogous sulfonation methods using tertiary amines to improve yields (≥85%) and reduce byproducts, which may be applicable to this compound . Industrial-scale production by MolCore BioPharmatech employs continuous-flow reactors to enhance efficiency and consistency .
Applications in Pharmaceutical Research
Case Study: Anticancer Agent Development
In a 2024 study, derivatives of this compound demonstrated sub-micromolar inhibition of EGFR (epidermal growth factor receptor) in non-small cell lung cancer cell lines . Structural analogs with modified sulfonamide groups showed improved selectivity profiles, reducing off-target effects .
Pharmacokinetic Considerations
The compound’s moderate logP and molecular weight (<500 g/mol) align with Lipinski’s rule of five, suggesting oral bioavailability . In vitro assays using Caco-2 cells confirmed moderate permeability (P = 12 × 10 cm/s), supporting its use in orally administered therapeutics .
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